3-Deaza-2'-deoxyadenosine

描述

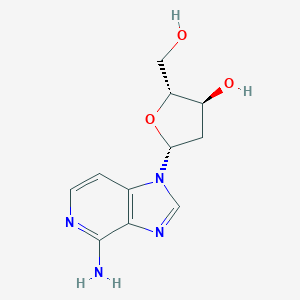

3-Deaza-2’-deoxyadenosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine, with the primary difference being the replacement of a nitrogen atom with a carbon atom in the adenine ring. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyadenosine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the base: The synthesis begins with the preparation of the 3-deazaadenine base. This can be achieved through a series of reactions involving the cyclization of appropriate precursors.

Glycosylation: The 3-deazaadenine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

Deprotection: The final step involves the removal of protecting groups to yield the desired 3-Deaza-2’-deoxyadenosine.

Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 3-Deaza-2’-deoxyadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Biochemical Properties

3-Deaza-2'-deoxyadenosine is characterized by the substitution of nitrogen at the N3 position of adenine, which significantly alters its biochemical behavior. This modification impacts its interaction with DNA and RNA, making it a valuable tool for studying nucleic acid structures and functions.

- Inhibition of Cytolysis: Research indicates that c3dA exhibits strong inhibitory effects on lymphocyte-mediated cytolysis while maintaining low cytotoxicity at concentrations around 100 µM. This property makes it a candidate for exploring immune responses and potential therapeutic applications in immunology .

Therapeutic Potential

The unique structure of this compound allows it to serve as a scaffold for developing new antiviral and anticancer agents. Its applications in drug development are noteworthy:

- Antiviral Activity: Studies have shown that derivatives of 3-deaza compounds can exhibit antiviral properties. For instance, related compounds have demonstrated efficacy against specific viruses, such as the JC virus, suggesting that c3dA could be explored further for similar applications .

- Antisense Oligonucleotides: The incorporation of c3dA into oligonucleotides enhances their stability and hybridization properties. Research has demonstrated that oligonucleotides containing c3dA show increased resistance to nuclease degradation and improved binding affinity to target RNA sequences, making them promising candidates for antisense therapies .

Research Applications in DNA Studies

The role of c3dA in DNA research is multifaceted:

- DNA Structure Studies: The modification at the N3 position allows researchers to investigate the structural dynamics of DNA. By substituting c3dA into DNA strands, scientists can assess how this alteration influences base pairing and helical stability .

- Photocleavage Studies: 3-nitro-3-deaza-2'-deoxyadenosine has been developed as a photocleavable analogue, facilitating studies on DNA repair mechanisms and the effects of UV light on nucleic acids. This application is critical for understanding the consequences of environmental factors on genetic material .

Case Studies and Experimental Findings

Several studies highlight the utility of this compound in practical applications:

作用机制

The mechanism of action of 3-Deaza-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and enzymatic processes. The compound targets specific molecular pathways, including:

DNA and RNA Polymerases: By incorporating into DNA and RNA, 3-Deaza-2’-deoxyadenosine can inhibit the activity of polymerases, affecting replication and transcription.

Enzymatic Reactions: The compound can act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism, such as adenosine deaminases.

相似化合物的比较

3-Deaza-2’-deoxyadenosine is compared with other similar compounds, such as:

2’-Deoxyadenosine: The natural counterpart, which lacks the carbon substitution in the adenine ring.

3-Deazaadenosine: A related compound that lacks the deoxyribose sugar.

2’-Deoxyinosine: Another nucleoside analogue with different base modifications.

Uniqueness: The unique carbon substitution in the adenine ring of 3-Deaza-2’-deoxyadenosine imparts distinct properties, such as altered base pairing and enzymatic recognition, making it a valuable tool in various research applications.

生物活性

3-Deaza-2'-deoxyadenosine (d3CA) is a nucleoside analog derived from 2'-deoxyadenosine, notable for its potential applications in antiviral therapy and molecular biology. This compound exhibits unique biological activities, particularly in its interactions with DNA and RNA synthesis processes. This article explores its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Inhibition of RNA Synthesis

this compound functions primarily by inhibiting RNA synthesis. It achieves this by binding to the ribose fragments of ribonucleotides, thereby disrupting the formation of enzyme-substrate complexes essential for RNA polymerization . This mechanism positions d3CA as a potential antiviral agent, particularly against viruses that rely on RNA synthesis for replication.

Effect on DNA Polymerases

Studies have shown that this compound can act as a competitive inhibitor of E. coli DNA polymerase I with respect to deoxyadenosine triphosphate (dATP) . The incorporation of d3CA into DNA has been demonstrated to significantly reduce the cleavage activity of restriction endonucleases such as Eco RV, indicating that it alters the structural properties of DNA when incorporated .

Experimental Findings

Research has focused on synthesizing and characterizing d3CA and its derivatives. Some key findings include:

- Synthesis and Characterization : A robust phosphoramidite chemistry method has been developed for synthesizing gram quantities of d3CA. The compound was incorporated into oligonucleotides, which were characterized using nucleoside composition analysis, circular dichroism, and thermal melting studies .

- Kinetic Studies : In kinetic analyses, d3CATP (the triphosphate form of d3CA) was identified as a competitive inhibitor for E. coli DNA polymerase I. This suggests that d3CA can effectively interfere with DNA replication processes .

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Activity : In vitro studies have shown that d3CA exhibits antiviral properties against various viruses by inhibiting their RNA synthesis. For instance, it has been tested against HIV and other RNA viruses, demonstrating significant reductions in viral replication rates .

- Cancer Research : The compound's ability to inhibit DNA synthesis has led to investigations into its potential as an anticancer agent. By disrupting the replication of rapidly dividing cancer cells, d3CA could contribute to targeted cancer therapies .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQPIRJQPAVGJL-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229178 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78582-17-9 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。